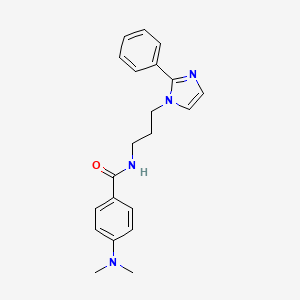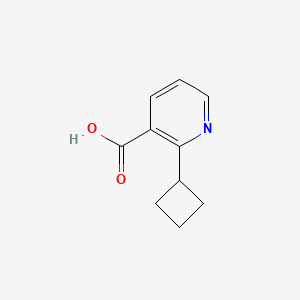
2-Cyclobutylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutylnicotinic acid (2-CBA) is a biologically active compound derived from nicotinic acid (vitamin B3) and is found in a wide variety of plant and animal sources. It is a structural analog of nicotinic acid, with a cyclobutane ring in place of the pyridine ring found in its parent compound. 2-CBA has been studied extensively for its potential therapeutic applications due to its ability to modulate cellular signaling pathways. This review provides an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-CBA.
科学的研究の応用
Synthesis and Chemical Reactions
The development of novel synthetic methods for the preparation of complex molecules is a key area of research. For instance, the work on peptidotriazoles on solid phase demonstrates the importance of cycloaddition reactions in synthesizing diverse [1,2,3]-triazoles, which are crucial in peptide backbones or side chains. This method showcases the utility of copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, highlighting the mild and efficient conditions that are compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial and Antioxidant Activity
Research into the antimicrobial and antioxidant capacities of various compounds is vital for discovering new therapeutic agents. The study on purified lichen metabolites examines their effects on cancer cell lines, providing insights into potential anticancer properties without focusing on drug-specific applications. Although not directly related to 2-Cyclobutylnicotinic acid, this study exemplifies the approach to evaluating natural compounds for pharmaceutical applications (Brisdelli et al., 2013).
Biotransformation and Metabolic Studies
The biotransformation processes offer insights into how compounds are converted into more useful or reactive forms by living organisms. For instance, Rhodococcus erythropolis has been studied for its ability to transform 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating the microbial conversion of synthetic intermediates into valuable chemicals (Jin et al., 2011).
Material Science Applications
The exploration of supramolecular coordination assemblies through ion mobility spectrometry-mass spectrometry illustrates the intersection of chemistry and material science. This research provides structural insights into complex self-assembled structures, which are crucial for developing new materials with specific functions (Brocker et al., 2010).
将来の方向性
While specific future directions for 2-Cyclobutylnicotinic acid are not available, there is ongoing research in the field of drug delivery systems, including peptide-drug conjugates . This suggests potential future applications for compounds like this compound in the development of targeted therapies.
作用機序
Target of Action
It is known that nicotinic acid, a related compound, interacts with various enzymes and plays a crucial role in metabolism
Mode of Action
It can be inferred from related compounds like nicotinic acid that it may act as a precursor to nicotinamide coenzymes . These coenzymes are involved in redox reactions catalyzed by various enzymes, acting as electron donors or acceptors . The exact interaction of 2-Cyclobutylnicotinic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These molecules play a vital role in redox metabolism and NAD-dependent pathways .
Pharmacokinetics
It’s important to note that these properties are crucial for a drug’s efficacy and safety
Result of Action
It can be inferred from related compounds like nicotinic acid that it may have a significant impact on cellular function
Action Environment
It’s important to note that environmental factors can significantly impact a compound’s action
生化学分析
Biochemical Properties
2-Cyclobutylnicotinic acid interacts with various enzymes, proteins, and other biomolecules. It is structurally similar to nicotinic acid, which is an essential component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .
Cellular Effects
The effects of this compound on cells and cellular processes are likely to be similar to those of nicotinic acid due to their structural similarity. Niacin, the parent compound of this compound, is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Given its structural similarity to nicotinic acid, it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of nicotinic acid, given their structural similarity. Nicotinic acid is involved in the synthesis of NAD and NADP+, which are crucial for various metabolic processes .
特性
IUPAC Name |
2-cyclobutylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBLGWGIEQTLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)
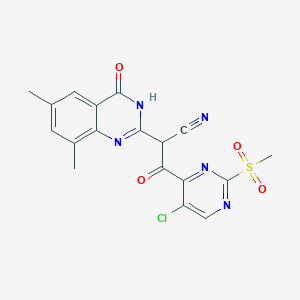
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)
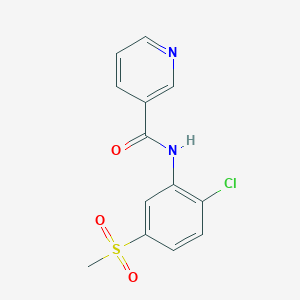
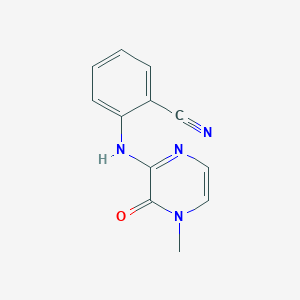
![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)
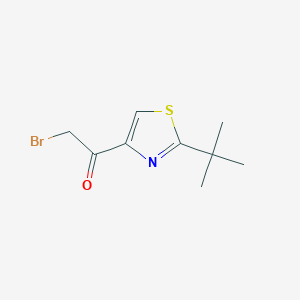
![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)
